molecular formula C17H16FN3O3S B11020191 ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11020191
M. Wt: 361.4 g/mol
InChI Key: RANCMPQTOBWBLH-UHFFFAOYSA-N
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Description

Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the reaction of 6-fluoroindole with ethyl bromoacetate in the presence of a base to form the ethyl (6-fluoro-1H-indol-1-yl)acetate intermediate. This intermediate is then reacted with thioamide under acidic conditions to form the thiazole ring, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can bind to active sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of indole, thiazole, and ester functional groups. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16FN3O3S/c1-2-24-16(23)8-13-10-25-17(19-13)20-15(22)9-21-6-5-11-3-4-12(18)7-14(11)21/h3-7,10H,2,8-9H2,1H3,(H,19,20,22)

InChI Key

RANCMPQTOBWBLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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